4-N-(Vinylbenzyl)aminobutyric acid
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Overview
Description
4-N-(Vinylbenzyl)aminobutyric acid is a chemical compound with the molecular formula C13H17NO2. It is characterized by the presence of a vinylbenzyl group attached to an aminobutyric acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-(Vinylbenzyl)aminobutyric acid typically involves the reaction of 4-aminobutyric acid with vinylbenzyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
4-N-(Vinylbenzyl)aminobutyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The vinyl group in the compound can undergo substitution reactions with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-N-(Vinylbenzyl)aminobutyric acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or ligand in biological studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-N-(Vinylbenzyl)aminobutyric acid involves its interaction with specific molecular targets and pathways. The vinylbenzyl group allows the compound to participate in various chemical reactions, while the aminobutyric acid moiety can interact with biological targets such as enzymes or receptors. These interactions can modulate biochemical pathways and result in specific biological effects .
Comparison with Similar Compounds
4-N-(Vinylbenzyl)aminobutyric acid can be compared with other similar compounds such as:
4-Aminobutyric acid: Lacks the vinylbenzyl group, resulting in different chemical and biological properties.
Vinylbenzyl chloride: Contains the vinylbenzyl group but lacks the aminobutyric acid moiety.
Gamma-aminobutyric acid (GABA): A neurotransmitter with a similar aminobutyric acid structure but without the vinylbenzyl group.
Properties
IUPAC Name |
4-[(4-ethenylphenyl)methylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-11-5-7-12(8-6-11)10-14-9-3-4-13(15)16/h2,5-8,14H,1,3-4,9-10H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZRVJFDVKEZPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CNCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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